S-(+)-O-Desmethylraclopride hydrobromide

Description

BenchChem offers high-quality S-(+)-O-Desmethylraclopride hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-(+)-O-Desmethylraclopride hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

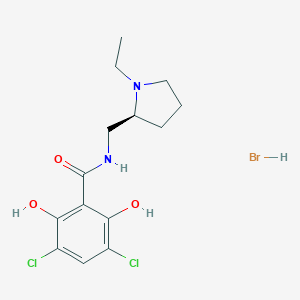

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dihydroxybenzamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O3.BrH/c1-2-18-5-3-4-8(18)7-17-14(21)11-12(19)9(15)6-10(16)13(11)20;/h6,8,19-20H,2-5,7H2,1H3,(H,17,21);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWAHQQBHAKCTN-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrCl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585125 | |

| Record name | 3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,6-dihydroxybenzamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113310-88-6 | |

| Record name | 3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,6-dihydroxybenzamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Precursor's Journey: A Technical Guide to the Discovery and History of S-(+)-O-Desmethylraclopride Hydrobromide

Foreword: The Unseen Architect in Dopamine Receptor Imaging

In the landscape of neuroscience and neuropharmacology, the ability to visualize and quantify neurotransmitter systems in the living brain has been a monumental leap forward. Positron Emission Tomography (PET) has emerged as a powerful tool in this endeavor, and the radioligand [¹¹C]raclopride has long been hailed as a gold standard for studying the dopamine D2 and D3 receptors. However, the success of this indispensable tracer is intrinsically linked to a molecule that often remains behind the scenes: its immediate precursor, S-(+)-O-Desmethylraclopride hydrobromide. This technical guide illuminates the critical role of this precursor, from its rational design and discovery to its enduring importance in the synthesis of a key neuroimaging agent. For researchers, scientists, and drug development professionals, understanding the history and technical nuances of S-(+)-O-Desmethylraclopride hydrobromide is to appreciate the foundational chemistry that enables profound insights into the dopaminergic system and its role in health and disease.

Genesis of a Dopamine D2/D3 Receptor Ligand Precursor: A Historical Perspective

The story of S-(+)-O-Desmethylraclopride hydrobromide is interwoven with the broader history of dopamine receptor pharmacology and the quest for selective ligands to probe this critical neurotransmitter system. The 1970s and 1980s were a period of intense research into the role of dopamine in neuropsychiatric disorders such as schizophrenia and Parkinson's disease. This spurred the development of a plethora of dopamine receptor antagonists.

The breakthrough that paved the way for S-(+)-O-Desmethylraclopride hydrobromide came from the laboratories of Astra in Sweden, in collaboration with researchers at the Karolinska Institute. In 1985, a seminal paper was published detailing the synthesis and characterization of raclopride, a novel substituted benzamide with high affinity and selectivity for the dopamine D2 receptor. This work, spearheaded by scientists like Lars Farde, was a pivotal moment in dopamine receptor research.

The true innovation for in-vivo imaging, however, was the successful radiolabeling of raclopride with the short-lived positron-emitting isotope, carbon-11 (¹¹C). This achievement transformed raclopride into a powerful tool for PET imaging, allowing for the non-invasive quantification of D2/D3 receptors in the living human brain for the first time with such precision.

The development of a robust and efficient radiosynthesis for [¹¹C]raclopride was paramount. The most logical and widely adopted synthetic route involved the methylation of a desmethylated precursor. This strategic decision led to the synthesis and isolation of S-(+)-O-Desmethylraclopride. The "S" configuration was crucial for maintaining the high stereospecificity required for potent receptor binding. The hydrobromide salt form was chosen to enhance its stability and facilitate its handling as a solid precursor. Thus, S-(+)-O-Desmethylraclopride hydrobromide was not discovered as a pharmacologically active agent in its own right, but rather as a critical and purpose-built intermediate, an unsung hero enabling a new era of brain imaging.

Physicochemical Characteristics of S-(+)-O-Desmethylraclopride Hydrobromide

A thorough understanding of the physicochemical properties of a precursor is fundamental for its effective use in radiosynthesis. S-(+)-O-Desmethylraclopride hydrobromide is a white, photosensitive solid that requires careful storage to maintain its integrity. Below is a summary of its key properties:

| Property | Value | Reference(s) |

| Chemical Name | (S)-(+)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dihydroxy-benzamide hydrobromide | |

| Molecular Formula | C₁₄H₁₈Cl₂N₂O₃·HBr | |

| Molecular Weight | 414.12 g/mol | |

| CAS Number | 113310-88-6 | |

| Melting Point | 211-212 °C | |

| Appearance | White solid | |

| Solubility | Soluble in water (10 mg/mL) | |

| Optical Activity | [α]²³/D +11.0°, c = 1.08 in ethanol | |

| Storage | Store at room temperature, protected from light |

The Crucial Role in Pharmacology: A Precursor to a Potent Radioligand

While S-(+)-O-Desmethylraclopride hydrobromide is a stable chemical entity, its pharmacological significance is almost exclusively as the immediate precursor to [¹¹C]raclopride. Raclopride itself is a potent and selective antagonist of the dopamine D2 and D3 receptors. The binding affinities of raclopride for the different dopamine receptor subtypes are summarized below:

| Receptor Subtype | Kᵢ (nM) |

| Dopamine D2 | 1.8 |

| Dopamine D3 | 3.5 |

| Dopamine D4 | 2400 |

| Dopamine D1 | 18000 |

Data compiled from Wikipedia, citing primary sources.

This remarkable selectivity for the D2/D3 receptors over other dopamine receptor subtypes, and indeed other neurotransmitter receptors, is what makes [¹¹C]raclopride an invaluable tool for PET imaging. It allows for the specific visualization and quantification of these receptors, which are implicated in a wide range of neurological and psychiatric conditions.

There is limited publicly available data on the direct pharmacological activity of S-(+)-O-Desmethylraclopride itself. Its primary function is to be efficiently and rapidly converted to [¹¹C]raclopride in the final step of radiosynthesis. The hydroxyl group on the benzene ring provides the reactive site for the introduction of the ¹¹C-methyl group.

Mechanism of Action of [¹¹C]Raclopride at the Dopamine D2 Receptor

Upon intravenous injection, [¹¹C]raclopride crosses the blood-brain barrier and binds to dopamine D2/D3 receptors. As a competitive antagonist, it competes with endogenous dopamine for the same binding sites. The binding of [¹¹C]raclopride to D2 receptors, which are G protein-coupled receptors (GPCRs), inhibits the downstream signaling cascade typically initiated by dopamine.

Caption: Dopamine D2 receptor signaling cascade and the antagonistic action of [¹¹C]raclopride.

Synthesis and Quality Control of S-(+)-O-Desmethylraclopride Hydrobromide

The synthesis of S-(+)-O-Desmethylraclopride hydrobromide is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity of the final product. The most common synthetic route starts from 3,5-dichloro-2,6-dimethoxybenzoic acid.

Experimental Protocol: Synthesis of S-(+)-O-Desmethylraclopride Hydrobromide

This protocol is a synthesized representation of procedures described in the literature.

Step 1: Synthesis of 3,5-dichloro-2,6-dimethoxybenzoyl chloride

-

To a solution of 3,5-dichloro-2,6-dimethoxybenzoic acid in an inert solvent such as toluene, add thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux for several hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,5-dichloro-2,6-dimethoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling with (S)-(-)-2-aminomethyl-1-ethylpyrrolidine

-

Dissolve the crude 3,5-dichloro-2,6-dimethoxybenzoyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM).

-

In a separate flask, prepare a solution of (S)-(-)-2-aminomethyl-1-ethylpyrrolidine and a non-nucleophilic base (e.g., triethylamine) in DCM.

-

Slowly add the acid chloride solution to the amine solution at a low temperature (e.g., 0 °C) with constant stirring.

-

Allow the reaction to proceed at room temperature for several hours.

-

Wash the reaction mixture with water, dilute acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude S-(+)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxy-3,5-dichlorobenzamide (raclopride).

Step 3: Demethylation to S-(+)-O-Desmethylraclopride

-

Dissolve the crude raclopride in a suitable solvent such as DCM.

-

Add a demethylating agent, such as boron tribromide (BBr₃), at a low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction carefully with methanol and then water.

-

Adjust the pH to basic with a suitable base (e.g., ammonium hydroxide) and extract the product into an organic solvent.

-

Dry the organic layer and concentrate to obtain the crude S-(+)-O-Desmethylraclopride free base.

Step 4: Formation of the Hydrobromide Salt

-

Dissolve the crude free base in a suitable solvent like ethanol.

-

Add a solution of hydrobromic acid (HBr) in acetic acid or another suitable solvent.

-

Induce precipitation of the hydrobromide salt, which can be collected by filtration.

-

Wash the solid with a cold solvent and dry under vacuum to yield S-(+)-O-Desmethylraclopride hydrobromide.

Quality Control

The purity and identity of the synthesized S-(+)-O-Desmethylraclopride hydrobromide are critical for its use in the production of a radiopharmaceutical for human use. A comprehensive quality control regimen should be in place, adhering to Good Manufacturing Practices (GMP).

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the precursor. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution) is typically employed. The precursor should show a single major peak with a purity of ≥98%.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The obtained spectra should be consistent with the expected structure of S-(+)-O-Desmethylraclopride hydrobromide.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

-

Optical Rotation: The specific rotation is measured to confirm the correct stereochemistry (S-enantiomer).

-

Melting Point: The melting point is a good indicator of purity.

Application in PET Imaging: The Radiosynthesis of [¹¹C]Raclopride

The primary and most significant application of S-(+)-O-Desmethylraclopride hydrobromide is as the precursor for the synthesis of the PET radioligand [¹¹C]raclopride. The radiosynthesis is typically performed in an automated synthesis module to handle the high radioactivity and ensure reproducibility.

Caption: Experimental workflow for a [¹¹C]raclopride PET imaging study.

Experimental Protocol: Automated Synthesis of [¹¹C]Raclopride

This is a generalized protocol based on commonly used methods.

-

Preparation: A solution of S-(+)-O-Desmethylraclopride hydrobromide and a base (e.g., sodium hydroxide or a non-nucleophilic organic base) in a suitable solvent (e.g., dimethylformamide or dimethyl sulfoxide) is prepared in the reaction vessel of the automated synthesis module.

-

Production of [¹¹C]Methylating Agent: [¹¹C]Carbon dioxide produced by a cyclotron is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).

-

Radiolabeling: The [¹¹C]methylating agent is trapped in the reaction vessel containing the precursor solution. The reaction is heated for a short period to facilitate the O-methylation of the phenolic hydroxyl group.

-

Purification: The reaction mixture is then purified by semi-preparative HPLC to separate [¹¹C]raclopride from the unreacted precursor and any radiolabeled byproducts.

-

Formulation: The collected fraction containing [¹¹C]raclopride is reformulated into a sterile, injectable solution, typically in physiological saline with a small amount of ethanol.

-

Quality Control: The final product undergoes rigorous quality control, including tests for radiochemical purity, specific activity, pH, and sterility, before being released for administration.

Conclusion: An Enduring Legacy in Neuroscience

S-(+)-O-Desmethylraclopride hydrobromide, while not a therapeutic agent itself, holds a significant and enduring place in the history of neuroscience. Its development was a critical step that enabled the widespread use of [¹¹C]raclopride PET imaging, a technique that has profoundly advanced our understanding of the dopamine system in both health and a multitude of neurological and psychiatric disorders. The meticulous work that went into its synthesis, purification, and characterization underscores the importance of fundamental chemistry in the development of powerful biomedical research tools. As research into the complexities of the brain continues, the legacy of S-(+)-O-Desmethylraclopride hydrobromide serves as a testament to the power of rational drug and tracer design, where the creation of a key precursor can unlock a new window into the workings of the human mind.

References

-

Schematic diagram of the dopamine receptor complex signaling cascade. (n.d.). ResearchGate. Retrieved from [Link]

- Glatting, G., Mottaghy, F. M., Karitzky, J., Baune, A., Sommer, F. T., Landwehrmeyer, G. B., & Reske, S. N. (2004). Improving binding potential analysis in [11C]raclopride PET studies using cluster analysis. Medical Physics, 31(4), 902–906.

- Pike, V. W. (2021). 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future. Molecules, 26(3), 543.

-

Dopamine receptor. (n.d.). In Wikipedia. Retrieved from [Link]

- Goodman, M. M., & Kilbourn, M. R. (2015). The Historical Progression of Positron Emission Tomography Research in Neuroendocrinology. Comprehensive Physiology, 5(4), 1699–1740.

-

Quantification of [11C]raclopride PET - Turku PET Centre. (2007, May 23). Retrieved from [Link]

- Glatting, G., Mottaghy, F. M., Karitzky, J., Baune, A., Sommer, F. T., Landwehrmeyer, G. B., & Reske, S. N. (2004). Improving binding potential analysis in [11C]raclopride brain PET studies using cluster analysis. Medical physics, 31(4), 902–906.

-

Schematic representation of mechanism of dopamine D2-like receptor–mediated signal transduction events. (n.d.). ResearchGate. Retrieved from [Link]

- Jucaite, A., Cselényi, Z., Kreisl, W. C., Rabiner, E. A., Varrone, A., Carson, R. E., ... & Farde, L. (2023). Novel voxelwise residual analysis of [11C]raclopride PET data improves detection of low-amplitude dopamine release. Journal of Cerebral Blood Flow & Metabolism, 44(5), 757-771.

- Ikoma, Y., Kimura, Y., Miyazaki, Y., Ohba, T., Suzuki, T., & Ito, H. (2022). Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride. Frontiers in Physiology, 13, 923982.

- Hall, H., Köhler, C., Gawell, L., Farde, L., & Sedvall, G. (1988). Raclopride, a new selective ligand for the dopamine-D2 receptors.

- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217.

- Elsinga, P. H., Hatano, K., & Ishiwata, K. (2006). PET tracers for imaging of the dopaminergic system. Current medicinal chemistry, 13(18), 2139–2153.

- Jones, A. K., & Rabiner, E. A. (2012). The development, past achievements, and future directions of brain PET. Journal of cerebral blood flow and metabolism : official journal of the International Society of Cerebral Blood Flow and Metabolism, 32(7), 1426–1454.

-

Farde, L. (n.d.). Lars Farde. Karolinska Institutet. Retrieved from [Link]

- Fowler, J. S., & Volkow, N. D. (1998). PET and drug research and development. The Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 39(12), 2058–2060.

-

NUCMEDCOR. (n.d.). (S)-O-Desmethylraclopride (5 mg). Retrieved from [Link]

- Farde, L., Eriksson, L., Blomquist, G., & Halldin, C. (1989). Kinetic analysis of central [11C]raclopride binding to D2-dopamine receptors studied by PET--a comparison to the equilibrium analysis. Journal of cerebral blood flow and metabolism : official journal of the International Society of Cerebral Blood Flow and Metabolism, 9(5), 696–708.

-

Raclopride. (n.d.). In Wikipedia. Retrieved from [Link]

- Scott, P. J. (2012). Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry. Nuclear medicine and biology, 39(8), 1183–1188.

- Tiger, M., Svensson, J., Liberg, B., Saijo, T., Schain, M., Halldin, C., ... & Lundberg, J. (2020). [11 C]raclopride positron emission tomography study of dopamine-D2/3 receptor binding in patients with severe major depressive episodes before and after electro

Core Rationale for the Strategic Selection of S-(+)-O-Desmethylraclopride as the Precursor for (S)-Raclopride Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Raclopride is a cornerstone radioligand for positron emission tomography (PET) imaging, enabling the quantitative in-vivo study of dopamine D2/D3 receptors. The pharmacological activity is exclusively linked to the (S)-enantiomer, mandating a synthetic approach that guarantees absolute stereochemical fidelity. This technical guide elucidates the fundamental rationale for the selection of S-(+)-O-Desmethylraclopride as the immediate precursor for synthesizing (S)-raclopride, particularly its Carbon-11 labeled variant, [¹¹C]raclopride. We will dissect the strategic advantages of this precursor, provide a detailed, field-tested synthetic protocol, and outline the self-validating quality control systems that ensure the final product's integrity for clinical and research applications.

The Imperative of Stereochemistry in D2/D3 Receptor Binding

The interaction between a ligand and its biological target is a precise, three-dimensional event. For raclopride, the binding affinity for the dopamine D2 and D3 receptors is critically dependent on the stereochemistry at its single chiral center. The (S)-enantiomer possesses the correct spatial orientation to fit optimally into the receptor's binding pocket, resulting in high-affinity antagonism. Conversely, the (R)-enantiomer fits poorly and exhibits negligible binding affinity.

Therefore, any synthesis of raclopride intended for pharmacological use must be stereoselective, producing only the (S)-enantiomer. The presence of the (R)-enantiomer would act as an impurity, reducing the specific activity and potentially introducing unforeseen off-target effects without contributing to the desired signal in PET imaging. The entire synthetic strategy is therefore built around the principle of producing enantiomerically pure (S)-raclopride.

S-(+)-O-Desmethylraclopride: A Precursor by Design

The choice of S-(+)-O-Desmethylraclopride is a deliberate and strategic decision that simplifies the most critical and time-sensitive step of the synthesis: the introduction of the radiolabel. Its molecular structure offers two key advantages that make it the ideal starting point.

-

Pre-installed Stereochemistry: The "S" designation confirms that the molecule already contains the required stereocenter in the correct configuration. By starting with an enantiomerically pure precursor, the need for a late-stage chiral separation is completely avoided. Such separations are often inefficient, leading to a significant loss of valuable material and, in the context of radiosynthesis, a catastrophic loss of yield due to radioactive decay.

-

Optimized Site for Radiolabeling: The "O-Desmethyl" feature, a phenolic hydroxyl group, is the key to an efficient radiolabeling reaction. For PET imaging, raclopride is labeled with the short-lived positron emitter Carbon-11 (t½ ≈ 20.4 min). The synthesis must be extremely rapid and high-yielding. The phenolic group on the precursor provides a perfect nucleophilic site for a methylation reaction using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[1][2] This O-methylation is a robust, reliable, and fast chemical transformation, perfectly suited to the demands of ¹¹C chemistry.[3][4]

Figure 2: A streamlined workflow for the automated synthesis and quality control of [¹¹C]raclopride.

Self-Validating Quality Control for Product Release

Every batch of [¹¹C]raclopride must undergo a series of rigorous quality control (QC) tests before it can be released for human injection. These tests validate the success of the synthesis and purification, ensuring the product is safe and effective.

| Parameter | Specification | Methodology | Rationale |

| Identity | Retention time matches raclopride standard | Analytical HPLC | Confirms the final product is chemically identical to raclopride. |

| Radiochemical Purity | > 95% | Analytical HPLC | Ensures that the vast majority of radioactivity comes from [¹¹C]raclopride, not impurities. [5] |

| Specific Activity | > 1 Ci/µmol at time of injection | Calculated from HPLC & Radioactivity Data | A high specific activity is crucial to minimize the injected chemical mass, avoiding pharmacological effects. [6] |

| pH | 4.5 - 7.5 | Calibrated pH meter | Ensures the final formulation is physiologically compatible and will not cause discomfort upon injection. |

| Sterility | No microbial growth | Sterility Test (post-release) | Confirms the absence of bacterial contamination. |

| Endotoxins | Per USP/Ph. Eur. limits | Limulus Amebocyte Lysate (LAL) Test | Ensures the absence of pyrogenic bacterial endotoxins. |

| Residual Solvents | Below USP <467> limits | Gas Chromatography (GC) | Confirms that solvents used in synthesis (e.g., DMSO, acetone, ethanol) are below safe limits. [7] |

Table 1: Mandatory Quality Control Tests and Specifications for Clinical-Grade [¹¹C]-(S)-Raclopride.

Conclusion

The selection of S-(+)-O-Desmethylraclopride as the precursor for (S)-raclopride is a prime example of rational drug synthesis, particularly in the demanding field of radiopharmaceuticals. This choice elegantly solves the critical challenges of stereochemical control and the need for a rapid, high-yield radiolabeling reaction. By starting with a precursor that has the correct stereochemistry and a perfectly positioned reactive site, the synthesis is streamlined, robust, and highly reliable. The subsequent purification and rigorous quality control cascade ensures that the final [¹¹C]raclopride product is of the highest purity and safety, making it a trustworthy and indispensable tool for neuroscience research and clinical diagnostics.

References

-

Ishiwata, K., Ishii, S., & Senda, M. (1999). An alternative synthesis of [11C]raclopride for routine use. Annals of Nuclear Medicine, 13(3), 195-7. [Link]

-

Fei, X., Mock, B. H., DeGrado, T. R., Wang, J. Q., Glick-Wilson, B. E., Sullivan, M. L., Hutchins, G. D., & Zheng, Q. H. (2004). An Improved Synthesis of PET Dopamine D2 Receptors Radioligand [11C]Raclopride. Synthetic Communications, 34(10), 1897-1908. [Link]

-

Zhang, J., Liu, H., Li, C., Liu, J., & Cheng, D. (2014). A new synthesis method of 11C-Raclopride using non-hydrobromide precursor. Journal of Nuclear Medicine, 55(supplement 1), 1989. [Link]

-

Ishiwata, K., Ishii, S., & Senda, M. (1999). An alternative synthesis of [11C]raclopride for routine use. Annals of Nuclear Medicine. [Link]

-

Scott, P. J. (2012). Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry. Nuclear medicine and biology, 39(8), 1208-14. [Link]

-

Fei, X., et al. (2004). Synthesis of [11C]raclopride. ResearchGate. [Link]

-

Ehrin, E., Gawell, L., Högberg, T., de Paulis, T., & Ström, P. (1987). Synthesis of [methoxy‐3H]‐ and [methoxy‐11C]‐ labelled raclopride. Specific dopamine‐D2 receptor ligands. Journal of Labelled Compounds and Radiopharmaceuticals, 24(8), 931-940. [Link]

-

Någren, K., Halldin, C., Swahn, C. G., Suhara, T., & Farde, L. (2015). Synthesis of ([(11)C]carbonyl)raclopride and a comparison with ([(11)C]methyl)raclopride in a monkey PET study. Nuclear Medicine and Biology, 42(10), 835-41. [Link]

-

Lodge, M. A., et al. (2003). Biodistribution and Radiation Dosimetry of the Dopamine D2 Ligand 11C-Raclopride Determined from Human Whole-Body PET. Journal of Nuclear Medicine, 44(6), 978-984. [Link]

-

Fei, X., et al. (2004). Radiosynthesis and HPLC purification system of [11C]raclopride. ResearchGate. [Link]

-

Fei, X., et al. (2004). An improved synthesis of PET dopamine D>2> receptors radioligand [>11>c]raclopride. IUPUI ScholarWorks. [Link]

-

Tarkiainen, A., et al. (2013). Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans. Synapse, 67(7), 351-60. [Link]

-

Schmall, B. (1993). Synthesis of 11-Raclopride for Brain Studies. Grantome. [Link]

-

Conti, M., et al. (2020). Optimisation of [11C]Raclopride Production Using a Synthra GPextent System. MDPI. [Link]

-

Cazzola, V., et al. (2023). Raclopride-Molecularly Imprinted Polymers: A Promising Technology for Selective [11C]Raclopride Purification. Molecules, 28(3), 1184. [Link]

Sources

- 1. sci-hub.box [sci-hub.box]

- 2. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An alternative synthesis of [11C]raclopride for routine use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to S-(+)-O-Desmethylraclopride Hydrobromide: Properties, Synthesis, and Application in Dopaminergic PET Imaging

This guide provides a comprehensive technical overview of S-(+)-O-Desmethylraclopride hydrobromide, a critical precursor in the synthesis of the widely used PET radioligand, [¹¹C]Raclopride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, offers insights into its synthesis and quality control, and contextualizes its significance in the landscape of neuroreceptor imaging.

Introduction: The Significance of a Precursor

S-(+)-O-Desmethylraclopride hydrobromide, while not pharmacologically active in its own right, holds a pivotal role in neuroscience research. Its structure is primed for the introduction of a carbon-11 radiolabel, transforming it into S-(+)-[¹¹C]Raclopride, a potent and selective antagonist for dopamine D2 and D3 receptors.[1] This transformation enables the in-vivo visualization and quantification of these receptors using Positron Emission Tomography (PET), a powerful molecular imaging technique.[2] The study of D2/D3 receptors is crucial for understanding the pathophysiology of numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[3][4] Consequently, the reliable synthesis and characterization of its precursor, S-(+)-O-Desmethylraclopride hydrobromide, are of paramount importance to the research community.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of S-(+)-O-Desmethylraclopride hydrobromide is fundamental for its handling, storage, and successful application in radiosynthesis. This white, photosensitive solid requires careful storage to maintain its integrity.[5]

| Property | Value | Source(s) |

| Chemical Name | (S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dihydroxybenzamide hydrobromide | [6] |

| Molecular Formula | C₁₄H₁₈Cl₂N₂O₃ · HBr | [6] |

| Molecular Weight | 414.12 g/mol | [1][7] |

| CAS Number | 113310-88-6 | [1][6] |

| Appearance | White to off-white solid | [6][7] |

| Solubility | Water: ~10 mg/mL, DMSO: >10 mg/mL | [6][7] |

| Melting Point | 211-212°C | [5] |

| Optical Activity | [α]23/D +11.0° (c = 1.08 in ethanol) | [6][7] |

| Purity | ≥98% (HPLC) | [6][7] |

Structural Information:

Synthesis and Radiosynthesis of [¹¹C]Raclopride

The primary utility of S-(+)-O-Desmethylraclopride hydrobromide lies in its role as the immediate precursor for the radiosynthesis of [¹¹C]Raclopride. The process involves the O-methylation of one of the phenolic hydroxyl groups with a carbon-11 labeled methylating agent.

Rationale for Precursor Selection

The design of S-(+)-O-Desmethylraclopride hydrobromide is a deliberate choice rooted in the principles of radiochemistry. The presence of a phenolic hydroxyl group provides a reactive site for the introduction of the short-lived ¹¹C isotope (t½ ≈ 20.4 minutes). The hydrobromide salt form often enhances the stability and handling of the precursor.[8] However, for the methylation reaction to proceed efficiently, the precursor is typically converted to its free base form in situ.[8]

General Radiosynthesis Workflow

The synthesis of [¹¹C]Raclopride from its precursor is a time-sensitive process that demands precision and automation. While various methods exist, a common approach involves the use of [¹¹C]methyl iodide ([¹¹C]MeI) or the more reactive [¹¹C]methyl triflate ([¹¹C]MeOTf) as the methylating agent.[8][9]

Caption: General workflow for the synthesis of [¹¹C]Raclopride.

Experimental Protocol: Automated Synthesis of [¹¹C]Raclopride

The following protocol is a representative example of an automated synthesis of [¹¹C]Raclopride. It is crucial to note that specific parameters may vary depending on the automated synthesis module (e.g., GE TRACERlab, Synthra) and local optimizations.[3][10]

Materials:

-

S-(+)-O-Desmethylraclopride hydrobromide

-

Dimethyl sulfoxide (DMSO) or Ethanol

-

Potassium carbonate (K₂CO₃), anhydrous

-

[¹¹C]Methyl iodide ([¹¹C]MeI) or [¹¹C]Methyl triflate ([¹¹C]MeOTf)

-

Water for injection

-

Ethanol for HPLC mobile phase

-

Sodium phosphate for buffer preparation

-

Semi-preparative HPLC column (e.g., C18)

-

Sterile filters

Procedure:

-

Precursor Solution Preparation: Dissolve 1 mg of S-(+)-O-Desmethylraclopride hydrobromide in 0.5 mL of DMSO.[3]

-

Activation: Add 5 mg of anhydrous K₂CO₃ to the precursor solution to facilitate the formation of the free base.[3]

-

Radiolabeling: Introduce the gaseous [¹¹C]MeI or [¹¹C]MeOTf into the reaction vessel containing the activated precursor solution. Heat the reaction mixture at approximately 85°C for 5-10 minutes.[3]

-

Quenching and Dilution: After the reaction, dilute the mixture with 1 mL of water to prepare it for HPLC purification.[3]

-

HPLC Purification: Inject the diluted reaction mixture onto a semi-preparative HPLC system. A common mobile phase is a mixture of ethanol and a buffer solution (e.g., 20mM NaH₂PO₄ in a 38% ethanol/water solution).[3]

-

Collection: Collect the fraction corresponding to the [¹¹C]Raclopride peak, which typically elutes between 15-20 minutes under these conditions.[3]

-

Formulation: Pass the collected fraction through a sterile filter into a sterile vial containing a suitable vehicle for injection (e.g., saline).

-

Quality Control: Perform quality control tests to determine the radiochemical purity (typically >95%), specific activity, and residual solvent levels to ensure the final product is safe for human administration.[9][10]

Pharmacological Context: Dopamine D2/D3 Receptor Imaging

[¹¹C]Raclopride is a selective antagonist for dopamine D2 and D3 receptors.[11] In the brain, dopamine is a key neurotransmitter involved in motor control, motivation, reward, and cognition. The D2 and D3 receptors are G-protein coupled receptors that, upon binding dopamine, initiate a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[12]

Caption: Simplified dopamine D2/D3 receptor signaling pathway.

By competing with endogenous dopamine for binding to D2/D3 receptors, the amount of [¹¹C]Raclopride that accumulates in a brain region is inversely proportional to the local concentration of synaptic dopamine.[13] This principle allows PET imaging with [¹¹C]Raclopride to be used to:

-

Measure the density of D2/D3 receptors in various brain regions.[14]

-

Assess changes in endogenous dopamine release in response to pharmacological challenges or behavioral tasks.[13]

-

Investigate the role of the dopaminergic system in neurological and psychiatric disorders.[4]

Safety and Handling

As with any chemical compound used in a laboratory setting, appropriate safety precautions must be taken when handling S-(+)-O-Desmethylraclopride hydrobromide. It is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, eye protection (eyeshields), and a lab coat.[7]

-

Handling: Avoid breathing dust. Handle in a well-ventilated area, such as a fume hood. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[5][7]

-

Disposal: Dispose of the compound and its container in accordance with local regulations, typically through an approved waste disposal plant.[5][15]

Conclusion

S-(+)-O-Desmethylraclopride hydrobromide is a cornerstone molecule for the in-vivo investigation of the dopaminergic system. Its value lies not in its own biological activity, but in its elegant design as a precursor for the synthesis of [¹¹C]Raclopride. A comprehensive understanding of its chemical properties, coupled with robust and optimized radiosynthesis protocols, is essential for the continued advancement of our understanding of the brain in health and disease. The insights gained from PET studies utilizing [¹¹C]Raclopride are invaluable for the development of novel therapeutics for a host of debilitating neurological and psychiatric conditions.

References

-

Wang, M., et al. (2017). A new synthesis method of 11C-Raclopride using non-hydrobromide precursor. Journal of Nuclear Medicine, 58(supplement 1), 1368. [Link]

-

ABX advanced biochemical compounds. (S)-O-Desmethylraclopride hydrobromide Material Safety Data Sheet. [Link]

-

ResearchGate. Scheme 3. Synthesis of [ 11 C]raclopride. [Link]

-

Fei, X., et al. (2004). An Improved Synthesis of PET Dopamine D 2 Receptors Radioligand [11C]Raclopride. Synthetic Communications, 34(10), 1897-1907. [Link]

-

Indiana University. An improved synthesis of PET dopamine D2 receptors radioligand [11c]raclopride. [Link]

-

Reader, T. A., et al. (1992). Specific [3H]raclopride binding to neostriatal dopamine D2 receptors: role of disulfide and sulfhydryl groups. Neurochemical Research, 17(8), 749-759. [Link]

-

Merck Millipore. Complete Monograph Methods. [Link]

-

NUCMEDCOR. (S)-O-Desmethylraclopride hydrobromide (2 mg). [Link]

-

Scott, P. J. (2013). Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry. Nuclear Medicine and Biology, 40(3), 398-404. [Link]

-

ResearchGate. Enhanced radiosyntheses of [11C]raclopride and [11C]DASB using ethanolic loop chemistry | Request PDF. [Link]

-

Scott, P. J. (2013). Enhanced radiosyntheses of [¹¹C]raclopride and [¹¹C]DASB using ethanolic loop chemistry. Nuclear Medicine and Biology, 40(3), 398-404. [Link]

-

Volkow, N. D., et al. (2008). Sleep deprivation decreases binding of [11C]raclopride to dopamine D2/D3 receptors in the human brain. The Journal of Neuroscience, 28(34), 8454-8461. [Link]

-

Frank, G. K., et al. (2005). Increased dopamine D2/D3 receptor binding after recovery from anorexia nervosa measured by positron emission tomography and [11c]raclopride. Biological Psychiatry, 58(11), 908-912. [Link]

-

NUCMEDCOR. (S)-O-Desmethylraclopride (5 mg). [Link]

-

Hirvonen, J., et al. (2003). Measurement of striatal and thalamic dopamine D2 receptor binding with 11C-raclopride. Nuclear Medicine Communications, 24(12), 1207-1214. [Link]

-

NUCMEDCOR. Raclopride. [Link]

-

PubChem. Raclopride. [Link]

-

Van Laeken, N., et al. (2013). Improved HPLC purification strategy for [11C]raclopride and [11C]DASB leading to high radiochemical yields and more practical high quality radiopharmaceutical formulations. Applied Radiation and Isotopes, 78, 62-67. [Link]

-

PubChem. Raclopride C 11. [Link]

-

PubChem. Dextromethorphan Hydrobromide. [Link]

-

Al-Shehri, S., et al. (2020). Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib and Mass Spectrometry Analysis of Degraded Products. Molecules, 25(21), 5035. [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. A new synthesis method of 11C-Raclopride using non-hydrobromide precursor | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 4. Increased dopamine D2/D3 receptor binding after recovery from anorexia nervosa measured by positron emission tomography and [11c]raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. S-(+)-O-Desmethylraclopride solid, = 98 HPLC 113310-88-6 [sigmaaldrich.com]

- 7. S-(+)-O-Desmethylraclopride solid, = 98 HPLC 113310-88-6 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Enhanced radiosyntheses of [¹¹C]raclopride and [¹¹C]DASB using ethanolic loop chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Raclopride | C15H20Cl2N2O3 | CID 3033769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Specific [3H]raclopride binding to neostriatal dopamine D2 receptors: role of disulfide and sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sleep deprivation decreases binding of [11C]raclopride to dopamine D2/D3 receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of striatal and thalamic dopamine D2 receptor binding with 11C-raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aksci.com [aksci.com]

S-(+)-O-Desmethylraclopride hydrobromide mechanism of action in radiolabeling

An In-Depth Technical Guide to the Radiolabeling Mechanism of S-(+)-O-Desmethylraclopride Hydrobromide

Foreword: The Imperative for Precision in Neuroreceptor Imaging

In the landscape of neuroscience and drug development, Positron Emission Tomography (PET) stands as a powerful in vivo imaging modality, granting us a window into the dynamic biochemical processes of the living brain. The utility of PET is fundamentally reliant on the quality and specificity of its radiotracers. Among the most critical targets for studying neuropsychiatric disorders is the dopamine D₂ receptor, a key player in conditions like Parkinson's disease and schizophrenia[1][2]. [¹¹C]Raclopride, a selective D₂/D₃ receptor antagonist, has long been the gold standard for quantifying these receptors[[“]][4][5]. This guide delves into the core mechanism of its synthesis, focusing on its essential precursor, S-(+)-O-Desmethylraclopride hydrobromide, to provide researchers and drug development professionals with a comprehensive understanding of the science and methodology behind this vital PET radiotracer.

Foundational Concepts: The Tracer, The Target, and The Precursor

To appreciate the intricacies of the radiolabeling mechanism, one must first understand the roles of the key molecular actors.

The Biological Target: Dopamine D₂ Receptors

Dopamine D₂ receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter dopamine. They exist in two affinity states: a high-affinity state (D₂high) that is functionally active and a low-affinity state (D₂low)[6]. PET imaging with antagonist radiotracers like [¹¹C]Raclopride allows for the quantification of the total density (Bmax) and binding potential of these receptors, providing invaluable data on receptor occupancy by therapeutic drugs or changes in endogenous dopamine levels[1][7].

The Radiotracer: [¹¹C]Raclopride

[¹¹C]Raclopride is the S-enantiomer of 3,5-dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-6-methoxybenzamide. Its utility as a PET ligand stems from several key properties:

-

High Selectivity and Affinity: It binds with high affinity (Ki of 1.8 nM) to dopamine D₂ receptors[4][5].

-

Favorable Kinetics: It readily crosses the blood-brain barrier and reaches equilibrium in the brain relatively quickly, which is ideal for quantitative imaging studies[7].

-

Sensitivity to Endogenous Dopamine: Its binding is sensitive to competition from endogenous dopamine, making it an excellent tool for studying dopamine release dynamics[1][8].

The choice of Carbon-11 (¹¹C) as the radionuclide is strategic. Its short half-life (t½ ≈ 20.4 minutes) minimizes the patient's radiation dose and allows for multiple scans on the same day, for instance, a baseline scan followed by a post-challenge or post-therapy scan[9].

The Precursor: S-(+)-O-Desmethylraclopride Hydrobromide

This molecule is the cornerstone of [¹¹C]Raclopride synthesis. Its chemical name is (S)-(+)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dihydroxy-benzamide hydrobromide[10][11]. The "O-desmethyl" designation is critical; it refers to the phenolic hydroxyl group that serves as the reaction site for the introduction of the ¹¹C-methyl group.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈Cl₂N₂O₃ · HBr | [12][13] |

| Molecular Weight | 414.12 g/mol | [12][13] |

| CAS Number | 113310-88-6 | [12][13] |

| Appearance | White solid | [10][12] |

| Solubility | Soluble in water (10 mg/mL) | [10][12] |

| Storage | Room temperature, protected from light | [10][12] |

The molecule is supplied as a hydrobromide salt to enhance its stability and shelf-life. However, as we will see, this salt form necessitates a crucial chemical step during the radiolabeling reaction.

The Core Mechanism: O-[¹¹C]Methylation

The synthesis of [¹¹C]Raclopride from its desmethyl precursor is a classic nucleophilic substitution reaction, specifically an O-methylation. The fundamental goal is to form a covalent bond between the radioactive ¹¹C atom and the oxygen atom of one of the precursor's phenolic hydroxyl groups.

Caption: High-level overview of the [¹¹C]Raclopride synthesis reaction.

Causality Behind Experimental Choices

A. The Nucleophile Activation:

The phenolic hydroxyl group (-OH) on the precursor is a weak nucleophile. For an efficient and rapid reaction—a necessity when dealing with the short half-life of ¹¹C—this group must be converted into a much stronger nucleophile. This is achieved by deprotonation to form a phenoxide anion (-O⁻).

-

The Challenge: The precursor is a hydrobromide salt, meaning it is acidic. A base is required not only to neutralize the salt but also to deprotonate the hydroxyl group.

-

The Solution: The choice of base and solvent is critical to maximize yield.

-

Traditional Methods: Early methods used sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO)[14]. While effective, the presence of water can lead to side reactions.

-

Improved Methods: Using a non-hydrobromide precursor with a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) in anhydrous DMSO can increase yields significantly, from ~25% to 40%[14]. The anhydrous conditions prevent hydrolysis of the radiolabeling agent. Stronger bases like sodium hydride (NaH) in dimethylformamide (DMF) have also been used successfully, particularly when trying to reduce the amount of precursor used[15][16].

-

B. The Electrophile: The ¹¹C Source

The radioactive methyl group is delivered by a highly reactive electrophile.

-

[¹¹C]Methyl Iodide ([¹¹C]CH₃I): Produced via a gas-phase reaction from cyclotron-produced [¹¹C]CO₂ or [¹¹C]CH₄, it is a widely used methylating agent[9][17].

-

[¹¹C]Methyl Triflate ([¹¹C]CH₃OTf): The triflate group (OTf) is an excellent leaving group, making [¹¹C]CH₃OTf a more reactive and often superior methylating agent compared to [¹¹C]CH₃I[18][19]. This increased reactivity can lead to faster reaction times and higher yields.

The reaction mechanism, therefore, involves the attack of the newly formed phenoxide ion on the electrophilic ¹¹C-methyl carbon, displacing the iodide or triflate leaving group.

Caption: The two-step O-[¹¹C]methylation mechanism.

The Experimental Workflow: A Self-Validating System

A robust radiolabeling protocol is a self-validating system, ensuring reproducibility and reliability for clinical applications. Modern syntheses are typically performed on automated synthesis modules (e.g., GE TRACERlab, Synthra) to ensure consistency and minimize radiation exposure to the operator[17][20].

Caption: Automated workflow for the synthesis of [¹¹C]Raclopride.

Detailed Protocol: The Loop Method

The "loop method" has emerged as a highly efficient and automated strategy that minimizes the use of reagents and simplifies the process[19][21].

Objective: To synthesize [¹¹C]Raclopride with high radiochemical yield and purity.

Materials:

-

S-(+)-O-Desmethylraclopride hydrobromide precursor

-

Base (e.g., Tetrabutylammonium hydroxide for TBA salt formation, or K₂CO₃)

-

Solvent (e.g., Ethanol, DMSO)

-

Automated synthesis module (e.g., GE TRACERlab FXc Pro) equipped for the loop method

-

[¹¹C]Methyl Triflate ([¹¹C]CH₃OTf) source

-

Semi-preparative HPLC system

-

Sterile filters (0.22 µm)

-

Final product collection vial containing sterile saline

Procedure:

-

Precursor Preparation: Dissolve the S-(+)-O-Desmethylraclopride precursor (approx. 1 mg) in the chosen solvent (e.g., 100 µL of ethanol)[21]. If not using a pre-formed salt like the TBA salt, the appropriate base is included in this step.

-

Loading the Loop: Load the precursor solution onto a stainless steel or PTFE HPLC loop within the synthesis module. The solvent is then evaporated with a stream of inert gas (e.g., nitrogen), depositing a thin film of the precursor/base mixture on the inner surface of the loop.

-

Causality: This thin-film deposition creates a high surface area for the subsequent reaction, promoting rapid and efficient interaction with the gaseous radiolabeling agent.

-

-

Radiolabeling: Pass the gaseous [¹¹C]CH₃OTf through the loop at a controlled flow rate (e.g., 40 mL/min for 3 minutes)[21]. The reaction occurs almost instantaneously on the solid support.

-

Causality: The captive solvent/loop method is highly efficient, often giving comparable or better yields than traditional vessel methods while using less precursor[19].

-

-

Purification: Following the reaction, the contents of the loop are directly injected onto a semi-preparative HPLC column. A mobile phase (e.g., ethanol/water with a buffer like NaH₂PO₄) is used to separate [¹¹C]Raclopride from unreacted precursor and other impurities[14].

-

Causality: Effective HPLC purification is non-negotiable. Co-injection of the unreacted desmethyl precursor would lead to competitive binding at the D₂ receptor in vivo, invalidating the PET data by underestimating receptor density.

-

-

Formulation: The HPLC fraction corresponding to the [¹¹C]Raclopride peak is collected in a vial containing sterile water or saline. The organic solvent from the HPLC mobile phase is typically removed via solid-phase extraction (SPE) using a C18 cartridge, and the final product is eluted with sterile ethanol and diluted with sterile saline for injection.

-

Sterilization: The final formulated product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free collection vial.

| Method Comparison | Traditional Vessel | Loop Method |

| Precursor Amount | 2-3 mg | 0.3-1 mg[15][21] |

| Typical Solvent | DMSO, DMF | Ethanol, Acetone |

| Synthesis Time (Post-EOB) | ~30-40 min | ~20-30 min[17][21] |

| Radiochemical Yield (Decay Corrected) | 20-50% | 40-60%[19][21][22] |

| Automation | Readily automated | Inherently suited for automation |

Trustworthiness: The Mandate for Rigorous Quality Control

As radiopharmaceuticals are administered intravenously to humans, the quality control (QC) process must be stringent and thorough, adhering to pharmacopeia standards[23][24]. The product must be validated before it can be used for clinical research.

| QC Parameter | Method | Acceptance Criteria | Rationale |

| Identity | Co-elution with an authentic, non-radioactive Raclopride standard on analytical HPLC. | Retention time of the radioactive peak must match the standard. | Confirms the radioactive product is indeed [¹¹C]Raclopride. |

| Radiochemical Purity | Analytical Radio-HPLC | > 95-99%[14][17][20] | Ensures that nearly all radioactivity is from the desired compound, preventing misinterpretation of the PET image due to radioactive impurities. |

| Chemical Purity | Analytical HPLC (UV detector) | Unreacted precursor and other impurities below defined limits. | Prevents potential pharmacological effects or toxicity from chemical contaminants. |

| Specific Activity | Calculated from the total radioactivity (dose calibrator) and the total mass of Raclopride (analytical HPLC with a standard curve). | Typically > 1 Ci/µmol (37 GBq/µmol) at the time of injection[20][22]. | High specific activity is crucial to ensure the injected mass is low enough to occupy only a trace fraction of D₂ receptors, thus avoiding any pharmacological effect that would alter the system being measured. |

| pH | pH meter or strip | 4.5 - 7.5 | Ensures the final product is physiologically compatible and prevents patient discomfort or harm. |

| Sterility | Incubation in fluid thioglycolate and tryptic soy broth media for 14 days[21]. | No microbial growth. | A retrospective test that validates the aseptic manufacturing process. |

| Endotoxin (Pyrogens) | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V (where V is the maximum patient dose in mL) | Ensures the product is free from bacterial endotoxins that can cause a fever response. |

Conclusion

The transformation of S-(+)-O-Desmethylraclopride hydrobromide into the PET radiotracer [¹¹C]Raclopride is a testament to the precision of modern radiochemistry. The mechanism of O-[¹¹C]methylation, while straightforward in principle, requires meticulous optimization of bases, solvents, and reaction platforms to achieve the rapid and high-yield synthesis demanded by the short-lived Carbon-11 isotope. By understanding the causality behind each experimental choice—from activating the nucleophile to implementing a self-validating workflow with rigorous quality control—researchers can reliably produce this essential tool for probing the dopaminergic system, thereby advancing our understanding of the brain in health and disease.

References

-

Synthesis of ([(11)C]carbonyl)raclopride and a comparison with ([(11)C]methyl)raclopride in a monkey PET study. PubMed. [Link]

-

Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry. PMC - NIH. [Link]

-

A new synthesis method of 11C-Raclopride using non-hydrobromide precursor. Journal of Nuclear Medicine. [Link]

-

An Improved Synthesis of PET Dopamine D 2 Receptors Radioligand [11C]Raclopride. Wiley Online Library. [Link]

-

Quality Control in the Production of Radiopharmaceuticals. IAEA. [Link]

-

Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico. [Link]

-

An alternative synthesis of [11C]raclopride for routine use. PubMed. [Link]

-

Meeting the unique demands of radiopharmaceutical quality control. Nucleus RadioPharma. [Link]

-

Fully automated and reproducible radiosynthesis of high specific activity [11C]raclopride and [11C]Pittsburgh compound-B using the combination of two commercial synthesizers. Nuclear Medicine Communications. [Link]

-

Potential PET imaging ligands for dopamine D2 receptors. Consensus. [Link]

-

QUALITY ASSURANCE AND QUALITY CONTROL OF RADIOPHARMACEUTICALS: AN OVERVIEW. Journal of Pharmaceutical Sciences. [Link]

-

PET imaging of dopamine-D2 receptor internalization in schizophrenia. PMC - NIH. [Link]

-

PET tracers for imaging of the dopaminergic system. PubMed. [Link]

-

Qc of radiopharmaceuticals. Slideshare. [Link]

-

Positron emission tomography imaging of dopamine D2 receptors using a highly selective radiolabeled D2 receptor partial agonist. PubMed Central. [Link]

-

Automatic Synthesis and Quality Control of [11C] Raclopride Dopamine D2 Receptor PET Radiotracer. CNKI. [Link]

-

PET imaging of dopamine-D2 receptor internalization in schizophrenia. PubMed - NIH. [Link]

-

Application of Microreactor to the Preparation of C-11-Labeled Compounds via O-[11C]Methylation with [11C]CH3I: Rapid Synthesis of [11C]Raclopride. PubMed. [Link]

-

A simple loop method for the automated preparation of (11C)raclopride from (11C)methyl triflate. PubMed. [Link]

-

18F-desmethoxyfallypride: A fluorine-18 Labeled Radiotracer With Properties Similar to carbon-11 Raclopride for PET Imaging Studies of Dopamine D2 Receptors. PubMed. [Link]

-

Radiosynthesis and HPLC purification system of [ 11 C]raclopride. ResearchGate. [Link]

-

Specific [3H]raclopride binding to neostriatal dopamine D2 receptors: role of disulfide and sulfhydryl groups. PubMed. [Link]

-

Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC - NIH. [Link]

-

Brain region binding of the D2/3 agonist [11C]-(+)-PHNO and the D2/3 antagonist [11C]raclopride in healthy humans. PubMed Central. [Link]

-

Development of an 18F radiolabeling method using solid phase chemistry. Lakehead University Knowledge Commons. [Link]

-

Continuous-flow synthesis of [11C]raclopride, a positron emission tomography radiotracer, on a microfluidic chip. R Discovery. [Link]

-

Raclopride, a new selective ligand for the dopamine-D2 receptors. PubMed. [Link]

-

Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. [Link]

-

An alternative synthesis of [11C]raclopride for routine use. Annals of Nuclear Medicine. [Link]

-

Towards Synthesis and Characterisation of [18F]DPA-714 for Positron Emission Tomography Imaging of the 18-kDa Transloc. Newcastle University Theses. [Link]

-

development of fluorine-18 labeled metabolically activated tracers for imaging of drug. ORBi. [Link]

-

Kinetic analysis of central [11C]raclopride binding to D2-dopamine receptors studied by PET. PubMed. [Link]

Sources

- 1. PET imaging of dopamine-D2 receptor internalization in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PET tracers for imaging of the dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic analysis of central [11C]raclopride binding to D2-dopamine receptors studied by PET--a comparison to the equilibrium analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 18F-desmethoxyfallypride: a fluorine-18 labeled radiotracer with properties similar to carbon-11 raclopride for PET imaging studies of dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. scbt.com [scbt.com]

- 12. S-(+)-O-Desmethylraclopride solid, = 98 HPLC 113310-88-6 [sigmaaldrich.com]

- 13. S-(+)-O-Desmethylraclopride solid, = 98 HPLC 113310-88-6 [sigmaaldrich.com]

- 14. A new synthesis method of 11C-Raclopride using non-hydrobromide precursor | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 15. An alternative synthesis of [11C]raclopride for routine use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jsnm.org [jsnm.org]

- 17. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 18. researchgate.net [researchgate.net]

- 19. A simple loop method for the automated preparation of (11C)raclopride from (11C)methyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sci-hub.box [sci-hub.box]

- 21. Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of ([(11)C]carbonyl)raclopride and a comparison with ([(11)C]methyl)raclopride in a monkey PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. iaea.org [iaea.org]

- 24. pharmacyce.unm.edu [pharmacyce.unm.edu]

Role of S-(+)-O-Desmethylraclopride hydrobromide in dopamine D2 receptor research

An In-Depth Technical Guide on the Role of S-(+)-O-Desmethylraclopride Hydrobromide in Dopamine D2 Receptor Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of S-(+)-O-Desmethylraclopride hydrobromide, a critical chemical tool in neuroscience. We will delve into the foundational science of its target, the dopamine D2 receptor, its specific role as a radiolabeling precursor, and its application in cutting-edge research methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their studies of the dopaminergic system.

The Scientific Imperative: Understanding the Dopamine D2 Receptor

The dopamine D2 receptor (D2R) is a G protein-coupled receptor (GPCR) that serves as the primary target for a majority of antipsychotic medications.[1] Its intricate signaling mechanisms and involvement in numerous neurological processes make it a focal point of intensive research.

D2 Receptor Signaling: A Dual Pathway

D2 receptors are predominantly coupled to Gαi/o-type G proteins.[1][2] Activation of this canonical pathway leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and downstream modulation of protein kinase A (PKA) activity.

Beyond this, D2 receptors also engage in G protein-independent signaling mediated by β-arrestins.[1][2] This pathway involves the scaffolding of various signaling molecules, including kinases like Akt and ERK, which regulate distinct cellular processes.[1] This dual-signaling capability, known as functional selectivity or biased signaling, is a key area of modern pharmacology, as it suggests that ligands can be developed to selectively activate one pathway over the other.[1]

D2 receptors exist as both presynaptic autoreceptors on dopamine neurons and as postsynaptic receptors.[3]

-

Presynaptic Autoreceptors: Located on the soma, dendrites, and axon terminals of dopamine neurons, these receptors regulate the synthesis, storage, and release of dopamine, acting as a negative feedback mechanism.[3]

-

Postsynaptic Receptors: These receptors transmit the dopamine signal to downstream neurons, mediating its effects on motor control, motivation, and cognition.[2]

The dysfunction of D2R signaling is implicated in a range of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and addiction, making it a crucial target for therapeutic intervention.[4]

Sources

- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 3. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Solubility and Stability of S-(+)-O-Desmethylraclopride Hydrobromide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical physicochemical parameters of S-(+)-O-Desmethylraclopride hydrobromide. It outlines detailed methodologies for determining its solubility in various solvent systems and for assessing its stability under forced degradation conditions. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results.

Introduction: The Importance of Physicochemical Characterization

S-(+)-O-Desmethylraclopride hydrobromide is a key precursor in the synthesis of radiolabeled compounds like [¹¹C]raclopride, which is extensively used in Positron Emission Tomography (PET) to study the dopamine D2 receptors in the brain. The purity, solubility, and stability of this precursor are paramount to ensuring the quality and efficacy of the final radiotracer. A thorough understanding of its physicochemical properties is therefore not merely an academic exercise but a critical component of preclinical and clinical research. This guide will delve into the causality behind the experimental choices, providing not just the "how" but also the "why" for each step.

Physicochemical Properties of S-(+)-O-Desmethylraclopride Hydrobromide

A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility and stability studies.

| Property | Value | Source |

| Chemical Name | (S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dihydroxybenzamide hydrobromide | |

| Molecular Formula | C₁₄H₁₈Cl₂N₂O₃ · HBr | |

| Molecular Weight | 414.12 g/mol | |

| Appearance | White to light yellow solid/powder | |

| Purity (HPLC) | ≥98% | |

| Storage Conditions | Room temperature, protected from light |

Aqueous and Organic Solvent Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or its precursor is a critical determinant of its behavior in various stages of drug development, from synthesis and purification to formulation. The hydrobromide salt form of S-(+)-O-Desmethylraclopride suggests a degree of aqueous solubility.

Known Solubility Data

Publicly available data on the solubility of S-(+)-O-Desmethylraclopride hydrobromide is limited, but provides a starting point for a more comprehensive analysis.

| Solvent | Reported Solubility | Source |

| Water | 10 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | >10 mg/mL | |

| Ethanol | Soluble (used as a solvent in radiosynthesis) |

Experimental Protocol for Comprehensive Solubility Determination

The following protocol outlines the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the quantitative solubility of S-(+)-O-Desmethylraclopride hydrobromide in a range of pharmaceutically relevant solvents at a controlled temperature.

Materials:

-

S-(+)-O-Desmethylraclopride hydrobromide

-

Selection of solvents:

-

Aqueous: Deionized water, Phosphate Buffered Saline (PBS) pH 7.4

-

Alcohols: Methanol, Ethanol

-

Aprotic Polar: Acetonitrile, Dimethyl Sulfoxide (DMSO)

-

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Calibrated pH meter

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation: Add an excess amount of S-(+)-O-Desmethylraclopride hydrobromide to a series of vials, each containing a known volume of the selected solvents. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed for a predetermined period (typically 24-48 hours) to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC method (as described in section 4.2).

-

Data Analysis: Calculate the solubility in mg/mL for each solvent.

Causality of Experimental Choices:

-

Shake-Flask Method: This method is considered the "gold standard" for equilibrium solubility determination due to its simplicity and reliability.

-

Excess Solid: Ensures that the solution is saturated, a prerequisite for measuring equilibrium solubility.

-

Controlled Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.

-

Filtration: Removes undissolved solid particles that would otherwise lead to an overestimation of solubility.

-

HPLC Quantification: Provides a specific and sensitive method for accurately measuring the concentration of the dissolved compound.

Stability Profile and Forced Degradation Studies

Stability testing is a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products. Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability studies to predict its degradation pathways.

Logic of Forced Degradation

The goal of forced degradation is not to completely degrade the compound, but to achieve a target degradation of 5-20%. This level of degradation is sufficient to generate and identify the primary degradation products without the reaction becoming overly complex with secondary and tertiary degradants.

Caption: Logic flow of forced degradation studies.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance over time. The method must be able to separate the intact API from its degradation products, process impurities, and any other potential interfering substances.

Proposed HPLC Method Parameters (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile or methanol). The gradient will need to be optimized to achieve adequate separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at an appropriate wavelength (to be determined by UV scan of the compound)

-

Injection Volume: 10 µL

Causality of Method Choices:

-

Reverse-Phase HPLC: The most common and versatile mode of chromatography for pharmaceutical analysis.

-

C18 Column: Provides good retention and separation for a wide range of small molecules.

-

Gradient Elution: Necessary to separate compounds with a range of polarities, which is expected in a forced degradation sample.

-

UV Detection: A robust and widely available detection method suitable for chromophoric compounds like S-(+)-O-Desmethylraclopride hydrobromide.

Forced Degradation Experimental Protocols

The following protocols are designed to assess the stability of S-(+)-O-Desmethylraclopride hydrobromide under various stress conditions.

General Procedure:

-

Prepare stock solutions of S-(+)-O-Desmethylraclopride hydrobromide in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Subject the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

-

Analyze the samples using the validated stability-indicating HPLC method.

-

Analyze a non-stressed control sample for comparison.

Stress Conditions:

-

Acid Hydrolysis:

-

Condition: 0.1 N HCl at 60 °C.

-

Rationale: To evaluate stability in an acidic environment, which can be encountered during formulation or in physiological conditions.

-

-

Base Hydrolysis:

-

Condition: 0.1 N NaOH at 60 °C.

-

Rationale: To assess susceptibility to degradation in alkaline conditions.

-

-

Oxidative Degradation:

-

Condition: 3% H₂O₂ at room temperature.

-

Rationale: To investigate the potential for oxidative degradation, which can occur in the presence of oxygen or oxidizing agents.

-

-

Thermal Degradation:

-

Condition: Solution heated at 60 °C and solid compound stored at 70 °C / 75% RH.

-

Rationale: To assess the impact of elevated temperatures on both the solution and solid-state stability.

-

-

Photolytic Degradation:

-

Condition: Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Rationale: To determine if the compound is light-sensitive, which has implications for manufacturing and storage.

-

Caption: Experimental workflow for stability assessment.

Conclusion

The methodologies outlined in this technical guide provide a robust framework for the comprehensive evaluation of the solubility and stability of S-(+)-O-Desmethylraclopride hydrobromide. While specific experimental data for this compound in a wide range of conditions is not extensively published, the protocols herein are based on established scientific principles and regulatory guidelines. By systematically applying these methods, researchers and drug development professionals can generate the critical data needed to ensure the quality, purity, and stability of this important precursor, thereby supporting the development of reliable and effective diagnostic and therapeutic agents.

References

-

Scott, P. J., & Kilbourn, M. R. (2012). Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry. Molecular Imaging and Biology, 14(5), 599–606. [Link]

-

Ishiwata, K., Noguchi, J., Ishii, S. I., Hatano, K., Ito, K., & Senda, M. (1999). An alternative synthesis of [11C]raclopride for routine use. Annals of Nuclear Medicine, 13(2), 115–119. [Link]

-

Creative Biolabs. Physicochemical Characterization. [Link]

-

Pace Analytical. Characterization of Physicochemical Properties. [Link]

-

Alsante, K. M., Hatajik, T. D., Horni, A., & Koberda, M. (2013). Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part II—Conducting Abbreviated Long-Term and Accelerated Stability Testing on the First Clinical Drug Substance Batch to Confirm and Adjust the Drug Substance Retest Period/Powder for Oral Solution Shelf Life. AAPS PharmSciTech, 14(1), 157–171. [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. [Link]

-

Journal of Nuclear Medicine. A new synthesis method of 11C-Raclopride using non-hydrobromide precursor. [Link]

- Schlösser, R., Brodie, J. D., Dewey, S. L., Alexoff, D., Wang, G. J., Fowler, J. S., Volkow, N., Logan, J., & Wolf, A. P. (1998).

S-(+)-O-Desmethylraclopride Hydrobromide: A Comprehensive Technical Guide for Neuroreceptor Research

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on S-(+)-O-Desmethylraclopride hydrobromide. This document provides a detailed overview of its chemical properties, synthesis, and critical application as a precursor in the synthesis of the widely used dopamine D2 receptor PET ligand, [¹¹C]raclopride. The information herein is curated to provide both foundational knowledge and practical insights for its effective use in a research setting.

Introduction: The Significance of S-(+)-O-Desmethylraclopride in Dopamine Receptor Imaging

S-(+)-O-Desmethylraclopride is a crucial chemical intermediate, primarily recognized for its role as the immediate precursor for the synthesis of [¹¹C]raclopride. [¹¹C]raclopride is a highly selective antagonist for the dopamine D2 and D3 receptors and stands as one of the most extensively used radioligands in Positron Emission Tomography (PET) for neuroreceptor imaging.[1][2][3] PET studies utilizing [¹¹C]raclopride have been instrumental in elucidating the pathophysiology of numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance abuse, by enabling the in vivo quantification of dopamine D2 receptor density and occupancy.[3]

The accessibility and purity of S-(+)-O-Desmethylraclopride are therefore paramount to the successful and reproducible production of [¹¹C]raclopride for both preclinical and clinical research. This guide will delve into the essential technical details of S-(+)-O-Desmethylraclopride hydrobromide, providing a solid foundation for its handling, application, and quality assessment.

Physicochemical Properties

A thorough understanding of the physicochemical properties of S-(+)-O-Desmethylraclopride hydrobromide is fundamental for its proper storage, handling, and use in chemical syntheses. The key properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | (S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dihydroxybenzamide hydrobromide | [4][5] |

| Synonyms | (S)-(+)-O-Desmethylraclopride hydrobromide | [4] |

| CAS Number | 113310-88-6 | [4] |

| Molecular Formula | C₁₄H₁₈Cl₂N₂O₃ · HBr | [4] |

| Molecular Weight | 414.12 g/mol | [4] |

| Appearance | White to off-white solid | [4][5] |